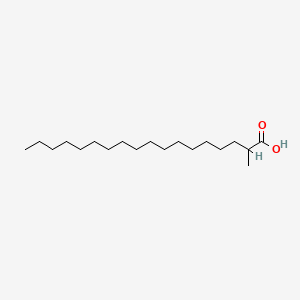

2-Methyloctadecanoic acid

Description

Contextualization within Branched-Chain Fatty Acid Research

Branched-chain fatty acids (BCFAs) are a diverse class of fatty acids characterized by one or more alkyl branches on the carbon chain. ebi.ac.uk They are common components of lipids in bacteria and animals. ebi.ac.uk Research into BCFAs has revealed their importance in several biological processes. For instance, they are known to influence the fluidity of cell membranes and are less susceptible to oxidation compared to unsaturated fatty acids. acs.orgnih.gov

Within this broad category, 2-methyloctadecanoic acid is classified as a long-chain fatty acid. nih.govebi.ac.uk The position of the methyl group is a key determinant of a fatty acid's physical and biological properties. acs.orgrsc.org The most commonly studied BCFAs are those with iso (methyl group on the penultimate carbon) and anteiso (methyl group on the antepenultimate carbon) branching. acs.orgnih.govacs.org The presence of a methyl group at the α-carbon (position 2), as seen in this compound, is less common, making it a subject of specialized research. nih.gov

Significance of Methyl Branching at Position 2 in Biological Systems and Biochemical Pathways

Studies have shown that methyl branching, in general, can reduce lipid condensation, decrease the thickness of lipid bilayers, and lower the ordering of fatty acid chains within membranes. acs.org This leads to increased membrane fluidity. acs.org The specific effects of 2-methylation are an active area of investigation. For example, in a study on eicosapentaenoic acid (EPA), introducing methyl groups at the 2-position was found to enhance its hypolipidemic effect in rats. nih.gov This suggests that α-methylation can alter the biological activity of fatty acids, potentially by influencing their interaction with metabolic enzymes. nih.gov

The metabolism of 2-methyl branched fatty acids is also distinct. The presence of the methyl group at the α-carbon can hinder the typical β-oxidation pathway of fatty acid degradation. thegoodscentscompany.com This necessitates alternative metabolic routes, such as α-oxidation. In peroxisomes, 2-methyl-branched fatty acyl-CoAs are substrates for specific enzymes, highlighting a specialized biochemical pathway for their breakdown. thegoodscentscompany.comebi.ac.uk For instance, research has identified a peroxisomal branched-chain fatty acyl-CoA oxidase that is involved in the metabolism of these compounds. thegoodscentscompany.com

Furthermore, this compound has been identified as a component in various organisms, including marine sponges like Petrosia pellasarca and Cervicornia cuspidifera. nih.gov It has also been noted in the context of bacterial metabolism, where branched-chain fatty acids are synthesized using primers derived from branched-chain amino acids. nih.govwikipedia.orgfrontiersin.org In some cases, this compound has been used as an internal standard in lipidomics research due to its distinct structure. copernicus.org

Overview of Current Research Trajectories and Knowledge Gaps

Current research on this compound and other 2-methyl branched fatty acids is multifaceted. One trajectory focuses on elucidating their precise metabolic pathways and the enzymes involved. While the involvement of peroxisomal oxidation is established, the complete regulatory network and the interplay with other metabolic pathways remain to be fully mapped out. thegoodscentscompany.comebi.ac.uk

Another area of active research is the impact of these fatty acids on cell signaling and gene expression. Studies on other BCFAs have shown they can influence the expression of genes related to fatty acid synthesis and inflammation. nih.gov Investigating whether this compound has similar or unique effects is a key research question. The finding that methylated EPA derivatives can suppress the activity of enzymes like acetyl-CoA carboxylase and fatty acid synthase points to a potential regulatory role for α-methylated fatty acids. nih.gov

A significant knowledge gap is the full extent of the biological roles of this compound in the organisms in which it is found. Its presence in marine organisms suggests potential functions related to adaptation to specific environmental conditions, but these roles are not yet well understood. nih.gov Furthermore, while its biosynthesis is generally understood to follow the pathways of other branched-chain fatty acids, the specific enzymes and regulatory mechanisms that control the production of 2-methylated species require further investigation. wikipedia.orgfrontiersin.org The limited number of studies specifically focused on this compound means that much of our understanding is inferred from research on other, more abundant, branched-chain fatty acids. hmdb.ca More targeted research is needed to uncover the specific contributions of this unique fatty acid to cellular and organismal physiology.

Propriétés

IUPAC Name |

2-methyloctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZDALHFANHWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864021 | |

| Record name | Octadecanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7217-83-6 | |

| Record name | 2-Methyloctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7217-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyloctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007217836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLOCTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2B6RLRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Origin Investigations

Distribution in Microbial Systems

Branched-chain fatty acids are key components of the cell membranes of many bacteria, influencing membrane fluidity and integrity. nih.gov 2-Methyloctadecanoic acid, in particular, has been identified in various bacterial species and is often associated with their membrane lipids.

This compound is a known constituent of the membrane lipids of several bacterial species. frontiersin.org For instance, it is a significant component of the phosphatidylinositol mannosides found in various Mycobacterium species. gerli.com Its detection in clinical samples has even been proposed as a diagnostic marker for tuberculous meningitis. gerli.com In the order Rubrobacterales, which includes some of the deepest phylogenetic branches of the phylum Actinomycetota, ω-4 methylated fatty acids, such as 14-methyloctadecanoic acid, are characteristic of the core lipids in species like Rubrobacter radiotolerans, R. xylanophilus, and R. bracarensis. vliz.be While not this compound, this highlights the prevalence of methyl-branched fatty acids in this bacterial group. The presence of iso- and anteiso-fatty acids, which are structurally related to this compound, is a common feature in many bacteria and is used as a taxonomic marker. nih.gov

The presence of branched-chain fatty acids, including this compound, in environmental samples is often indicative of a bacterial contribution to the organic matter. gerli.com These fatty acids are synthesized by the repeated condensation of malonyl-CoA with a branched-chain primer, a pathway that differs from the synthesis of straight-chain fatty acids in its initial steps. nih.gov

Table 1: Occurrence of this compound and Related Methyl-Branched Fatty Acids in Bacteria

| Bacterial Group/Species | Associated Lipid Component | Significance |

| Mycobacterium species | Phosphatidylinositol mannosides | Diagnostic marker for tuberculous meningitis gerli.com |

| Rubrobacterales (some species) | Core lipids (ω-4 methyl FAs) | Taxonomic marker vliz.be |

| General Bacteria | Membrane lipids | Indicator of bacterial biomass in environmental samples nih.govgerli.com |

This table is interactive. Click on the headers to sort the data.

While more commonly associated with bacteria, methyl-branched fatty acids have also been detected in fungi and yeast. In a study on the fatty acid composition of five fungal species and one yeast species, a diverse range of fatty acids was identified, with the composition varying depending on the growth substrate. nih.govbiorxiv.org Although the primary fatty acids were C16:0, C18:0, C18:1, and C18:2, the presence of various other fatty acids was noted. nih.gov For example, in the yeast Candida albicans, various methyl-branched saturated fatty acids were identified, with their regulation dependent on temperature and growth conditions. mdpi.com Specifically, 17-methyloctadecanoic acid was one of the methyl-branched fatty acids identified in C. albicans. mdpi.com This indicates that the biosynthesis of such fatty acids is a feature of certain fungal and yeast species, likely playing a role in adapting membrane properties to environmental conditions.

Identification in Bacterial Species and Association with Membrane Lipids

Presence in Eukaryotic Organisms

This compound has been identified as a plant metabolite. ebi.ac.uk While comprehensive data on its distribution across a wide range of plant species is not extensively documented in the provided results, its presence is noted. For example, it is listed as a constituent of Nigella sativa seed. nih.gov Studies on the metabolomics of dietary intake have identified various metabolites associated with plant protein consumption, including several lipids, though this compound was not specifically highlighted as a key marker in the cited study. nih.gov The analysis of vegetable oils has revealed a high percentage of unsaturated fatty acid methyl esters, with methyl palmitate and methyl stearate (B1226849) being the most abundant saturated esters. scielo.br This suggests that while present, this compound is likely not a major fatty acid in common vegetable oils.

Marine organisms, particularly sponges, are known for their diverse and often unique fatty acid profiles. ifremer.fr this compound has been reported in marine sponges such as Petrosia pellasarca and Cervicornia cuspidifera. nih.gov The presence of branched fatty acids in sponges is often attributed to the presence of symbiotic bacteria. kau.edu.sa For instance, in a study of two Cinachyrella species, the presence of high levels of branched short-chain fatty acids was taken as evidence for the presence of bacteria. kau.edu.sa

Other related methyl-branched fatty acids have also been identified in various marine organisms. For example, 10-methyloctadecanoic acid was found in the sponge Callyspongia fallax. kau.edu.sa In the marine sponge Haliclona sp., 17-methyl-octadecanoic acid was found to be a significant component of the branched saturated fatty acids. researchgate.net The fatty acid profiles of marine organisms are complex, with a wide array of saturated, unsaturated, and branched-chain fatty acids, reflecting the intricate food webs and symbiotic relationships in marine environments. ifremer.frmdpi.com

Table 2: Identification of this compound in Eukaryotic Organisms

| Organism Type | Specific Organism/Tissue | Context |

| Plants | Nigella sativa seed | Component of seed lipids nih.gov |

| Marine Sponges | Petrosia pellasarca | Component of lipid profile nih.gov |

| Marine Sponges | Cervicornia cuspidifera | Component of lipid profile nih.gov |

This table is interactive. Click on the headers to sort the data.

Occurrence in Plant Metabolomes and Specific Tissues

Environmental Contexts and Biogeochemical Cycling Research

The presence of this compound and other branched fatty acids in environmental samples serves as a valuable biomarker for studying biogeochemical cycles. These compounds in sediments and soils can indicate the contribution of bacterial biomass to the total organic matter. gerli.com For instance, in a study of ancient sediments from Olduvai Gorge, this compound methyl ester was used as an internal standard for lipid analysis, highlighting its utility as a stable biomarker in geochemical studies. pnas.org The interactions between organic matter, including fatty acids, and minerals are a crucial aspect of the global carbon cycle, influencing the preservation of organic carbon. The study of lipid biomarkers in various environments, from marine sediments to terrestrial soils, provides insights into microbial community structure and their role in carbon cycling. vliz.be

Biosynthetic Pathways and Metabolic Engineering Approaches

Enzymatic Mechanisms of Methyl-Branch Introduction

The introduction of a methyl group at the C-2 position of an octadecanoic acid chain is not accomplished by the direct methylation of a pre-existing fatty acid. Instead, the methyl branch is incorporated during the chain elongation process through the use of a specialized extender unit by the fatty acid synthase (FAS) complex.

S-Adenosylmethionine (SAM)-Dependent Methyltransferases in Branched-Chain Fatty Acid Synthesis

While S-Adenosylmethionine (SAM)-dependent methyltransferases are responsible for the synthesis of some branched-chain fatty acids, such as the mid-chain methylation seen in tuberculostearic acid (10-methyloctadecanoic acid), this mechanism is not responsible for the formation of 2-methyloctadecanoic acid. researchgate.net In the synthesis of tuberculostearic acid, a methyltransferase uses SAM to add a methyl group to the double bond of oleic acid, which is then reduced. researchgate.net

The synthesis of fatty acids with a methyl group on an even-numbered carbon, such as the C-2 position, occurs through a different mechanism involving substrate promiscuity of two key enzyme complexes: acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.govnih.gov FASN typically uses malonyl-CoA as the two-carbon extender unit for elongating the fatty acid chain. However, it can promiscuously accept methylmalonyl-CoA in place of malonyl-CoA. nih.govnih.govgrafiati.com The incorporation of this three-carbon, methyl-branched extender unit is the key step that introduces the methyl group at the alpha-carbon (C-2) position relative to the carboxyl group during a cycle of elongation.

Reductase Activities and Methylene (B1212753) Group Saturation

Once the methyl-branched ketoacyl intermediate is formed by the condensation of an acyl chain with methylmalonyl-ACP (catalyzed by the β-ketoacyl-ACP synthase domain of FASN), the subsequent steps to form a saturated fatty acid chain are carried out by the standard enzymatic activities within the fatty acid synthase complex. researchgate.net This process involves a sequential cycle of reduction, dehydration, and a second reduction.

The general steps for saturation in fatty acid synthesis are as follows:

Ketoacyl-ACP Reductase (KR): The β-keto group introduced during condensation is reduced to a hydroxyl group by a ketoacyl-ACP reductase, using NADPH as the reducing agent. researchgate.netwikipedia.org

Dehydratase (DH): A molecule of water is eliminated from the β-hydroxyacyl-ACP intermediate to create a double bond, forming an enoyl-ACP intermediate.

Enoyl-ACP Reductase (ER): The double bond of the enoyl-ACP intermediate is reduced by an enoyl-ACP reductase, again using NADPH, to yield a saturated acyl-ACP chain that is two carbons longer (and in this case, methylated at the C-2 position). researchgate.netwikipedia.org

This cycle of elongation and reduction is repeated until the full 18-carbon chain of this compound is achieved.

Precursor Utilization and Substrate Specificity in Biosynthesis

The availability of specific precursor molecules is the determining factor in the synthesis of this compound. The key precursors are the primer molecule that initiates synthesis and the specific extender unit that introduces the methyl branch.

Role of Branched-Chain Amino Acids as Elongation Primers

Branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine are well-known precursors for the synthesis of iso- and anteiso-branched-chain fatty acids, which have methyl groups near the methyl-end of the chain. wikipedia.orgplos.org Their degradation products—isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, respectively—serve as primers for fatty acid synthesis, substituting for the usual acetyl-CoA primer. wikipedia.org This pathway is not the primary route for producing this compound, where the branching is at the carboxyl-end of the molecule.

Instead, the crucial precursor for the C-2 methyl branch is propionyl-CoA . nih.govbyjus.com Propionyl-CoA is carboxylated by the enzyme acetyl-CoA carboxylase (ACC) in a promiscuous reaction to form methylmalonyl-CoA. nih.gov This methylmalonyl-CoA then serves as the specialized extender unit incorporated by fatty acid synthase to create the 2-methyl branch. nih.govnih.gov Propionyl-CoA itself can be derived from the catabolism of several amino acids, including isoleucine, valine, threonine, and methionine, as well as from the beta-oxidation of odd-chain fatty acids. researchgate.net

De Novo Synthesis Pathways in Model Organisms

The de novo synthesis of this compound has been demonstrated in engineered model organisms like Escherichia coli and Saccharomyces cerevisiae by manipulating the availability of precursors and the expression of key enzymes.

In E. coli, which primarily produces straight-chain fatty acids, the synthesis of branched-chain fatty acids can be induced. d-nb.info The production of 2-methyl fatty acids requires a cellular pool of propionyl-CoA, which can be converted to methylmalonyl-CoA. frontiersin.org The native E. coli fatty acid synthase can then utilize this methylmalonyl-CoA, albeit at a lower efficiency than malonyl-CoA, to produce methyl-branched fatty acids. d-nb.info

In Saccharomyces cerevisiae, researchers have successfully engineered pathways for branched-chain fatty acid production. researchgate.netnih.gov One strategy involves expressing a heterologous gene, such as matB from Rhizobium trifolii, which encodes a methylmalonyl-CoA ligase that directly converts supplied methylmalonate into methylmalonyl-CoA. researchgate.netmdpi.com Additionally, expressing the ketosynthase (KS) and acyltransferase (AT) domains of the mycocerosic acid synthase (MAS) from Mycobacterium tuberculosis, which naturally incorporates methylmalonyl-CoA, has been shown to result in the production of 2-methyl fatty acids (e.g., 2-Me-C14:0, 2-Me-C16:0) when the yeast is fed methylmalonate. researchgate.net

Metabolic Engineering Strategies for Research-Scale Production

Several metabolic engineering strategies have been developed to enhance the production of methyl-branched fatty acids like this compound in microbial hosts. These approaches focus on increasing the precursor supply and directing metabolic flux towards the desired product.

Key Metabolic Engineering Strategies:

| Strategy | Description | Target Enzymes/Pathways | Organism Examples |

| Enhancing Propionyl-CoA Pool | Overexpressing pathways that lead to the synthesis of propionyl-CoA from central metabolites like pyruvate (B1213749) or threonine. | Threonine biosynthesis pathway, 2-ketobutyrate pathway. | E. coli, Yarrowia lipolytica frontiersin.org |

| Direct Conversion to Methylmalonyl-CoA | Introducing heterologous enzymes that directly convert supplemented precursors (e.g., methylmalonate or propionate) to methylmalonyl-CoA. | Methylmalonyl-CoA ligase (matB), Propionyl-CoA synthetase (prpE). | S. cerevisiae, E. coli frontiersin.orgresearchgate.net |

| Deletion of Competing Pathways | Knocking out enzymes that consume propionyl-CoA or methylmalonyl-CoA, diverting them to other metabolic fates. | Methylcitrate synthase, pathways for propionate (B1217596) degradation. | S. cerevisiae nih.gov |

| Removal of Metabolic Repair Enzymes | Deleting genes that encode for enzymes that degrade "unwanted" metabolites. The enzyme ECHDC1 is a (m)ethylmalonyl-CoA decarboxylase that acts as a metabolite repair enzyme by destroying methylmalonyl-CoA, thus limiting mBCFA synthesis. | Ethylmalonyl-CoA Decarboxylase (ECHDC1). | Mammalian cells, potentially applicable to other eukaryotes. researchgate.netnih.govnih.govampliqon.com |

| Engineering Fatty Acid Synthase | Expressing fatty acid synthases or polyketide synthases (PKSs) that have a higher specificity or activity for methylmalonyl-CoA extender units over malonyl-CoA. | Mycocerosic Acid Synthase (MAS), engineered FASN/PKS variants. | S. cerevisiae researchgate.net |

| Blocking Competing Fatty Acid Synthesis | Deleting or inhibiting key enzymes in the native straight-chain fatty acid synthesis pathway to reduce competition for acyl-ACP intermediates. | β-ketoacyl-ACP synthase III (fabH in bacteria). | E. coli d-nb.info |

One of the most promising approaches has been the inactivation of the metabolite repair enzyme ECHDC1. researchgate.netnih.gov Studies in adipocytes have shown that knocking out ECHDC1 leads to an accumulation of methylmalonyl-CoA and a significant increase in the synthesis of various methyl-branched fatty acids. nih.govnih.gov This highlights ECHDC1 as a key modulator that naturally limits the production of these compounds. nih.govnih.gov Combining these strategies, such as enhancing precursor supply while removing competing pathways, offers a powerful route for achieving research-scale production of this compound. nih.gov

Heterologous Expression in Microbial Hosts (e.g., Yarrowia lipolytica, Escherichia coli)

The biosynthesis of this compound, an iso-branched-chain fatty acid, is distinct from that of straight-chain or other branched-chain fatty acids like tuberculostearic acid (10-methyloctadecanoic acid). Its synthesis initiates with a branched-chain starter unit derived from the catabolism of amino acids. frontiersin.org Specifically, precursors like isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine) are used by the fatty acid synthase (FAS) system to build the carbon chain. frontiersin.orgfrontiersin.org

Escherichia coli: E. coli is a widely used host for metabolic engineering due to its well-understood genetics and rapid growth. nih.gov However, it does not naturally produce significant quantities of branched-chain fatty acids. The heterologous production of this compound in E. coli would necessitate the introduction and optimization of a multi-gene pathway. The key enzyme for initiating branched-chain fatty acid synthesis is a specific β-ketoacyl-ACP synthase III (FabH) that preferentially uses branched-chain acyl-CoA primers over acetyl-CoA. cdnsciencepub.com Research has shown that merely expressing a fabH gene that utilizes branched-chain precursors is not sufficient to induce their synthesis in E. coli, primarily due to the limited availability of the necessary starter molecules. cdnsciencepub.com Therefore, a successful engineering strategy would require co-expression of genes to increase the intracellular pool of a precursor like isobutyryl-CoA, alongside a suitable FabH enzyme and potentially other components of the FAS system. While studies have successfully demonstrated the production of other methyl-branched fatty acids, such as 10-methyloctadecanoic acid in E. coli by expressing genes from Mycobacterium, this pathway relies on a different mechanism involving the methylation of oleic acid. frontiersin.orgresearchgate.net

Optimization of Biosynthetic Routes for Enhanced Yield in Research Systems

To achieve economically viable titers, the heterologous production pathways for this compound must be carefully optimized. This involves a multi-pronged approach targeting precursor supply, pathway efficiency, and cellular storage mechanisms.

Enhancing Precursor and Cofactor Supply: A primary bottleneck in fatty acid production is the availability of the starter unit (e.g., isobutyryl-CoA) and the two-carbon elongating unit, malonyl-CoA. nih.gov Strategies to boost precursor pools include:

Upregulation of Central Metabolism: In E. coli, deleting genes in competing pathways, such as those for aerobic respiration (cyoA, nuoA) and mixed-acid fermentation (adhE, pta), has been shown to redirect carbon flux towards fatty acid synthesis, significantly increasing total fatty acid content. plos.org

Overexpression of Key Enzymes: Overexpressing acetyl-CoA carboxylase (ACC1), which catalyzes the conversion of acetyl-CoA to malonyl-CoA, is a common and effective strategy to "push" the carbon flux into the fatty acid biosynthesis pathway in both yeast and bacteria. nih.govhku.hk

Cofactor Engineering: Fatty acid synthesis is an energy-intensive process requiring significant amounts of the reducing cofactor NADPH. Engineering central metabolic pathways to favor NADPH production can further enhance yields. mdpi.com

"Push-and-Pull" Metabolic Engineering: This approach combines increasing the supply of precursors ("push") with enhancing the conversion of the final product into a stable, stored form ("pull"). In E. coli, which does not naturally store large amounts of lipids, the heterologous expression of a triacylglycerol (TAG) biosynthesis pathway has proven effective. plos.org By expressing wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT) enzymes, free fatty acids are converted into TAGs, which are stored in intracellular lipid droplets. This not only increases the total amount of fatty acids produced but also alleviates potential feedback inhibition or toxicity caused by the accumulation of free fatty acids. plos.org A similar "push-and-pull" strategy in Y. lipolytica, combining ACC1 overexpression with the overexpression of a diacylglycerol acyltransferase (DGA1), has led to a significant increase in lipid content. nih.gov

Optimization of Fermentation Conditions: Beyond genetic modifications, optimizing the bioprocess conditions is crucial for maximizing product yield. Factors such as the concentration of the inducer for gene expression, the feeding strategy for the carbon source, culture temperature, and the composition of the fermentation medium can have a profound impact on biocatalytic efficiency. mdpi.com For instance, a study optimizing the production of trans-2-decenoic acid in E. coli found that adjusting the substrate feeding concentration, inducer concentration, and the presence of specific metal ions led to a more than two-fold increase in the final product titer. mdpi.com

Table 1: Summary of Metabolic Engineering Strategies for Enhancing Fatty Acid Production in Microbial Hosts

| Strategy | Microbial Host | Genetic Modification / Action | Observed Effect | Reference(s) |

| Redirecting Central Carbon Metabolism | Escherichia coli | Deletion of genes in competing pathways (e.g., cyoA, adhE, pta) | Increased total fatty acid content by ~250% compared to wild-type. | plos.org |

| Increasing Malonyl-CoA Supply ("Push") | Yarrowia lipolytica | Overexpression of acetyl-CoA carboxylase (ACC1) | Two-fold increase in lipid content. | nih.gov |

| Product Sequestration ("Pull") | Escherichia coli | Heterologous expression of a triacylglycerol (TAG) biosynthesis pathway (WS/DGAT) | Improved both the total amount and fuel quality of fatty acids. | plos.org |

| Combined "Push-and-Pull" | Yarrowia lipolytica | Co-expression of ACC1 and diacylglycerol acyltransferase (DGA1) | 4.7-fold increase in lipid content compared to control. | nih.gov |

| Fermentation Optimization | Escherichia coli | Optimization of substrate feeding, inducer concentration, and media additives | ~110% increase in the titer of trans-2-decenoic acid. | mdpi.com |

Biological Roles and Functional Investigations in Model Systems

Impact on Cellular Membrane Architecture and Biophysical Properties

The unique branched structure of 2-methyloctadecanoic acid imparts specific biophysical properties to the lipid bilayers into which it is incorporated, influencing membrane architecture and function.

Influence on Lipid Bilayer Dynamics and Fluidity

This compound plays a crucial role in regulating the fluidity and dynamics of cellular membranes, particularly in mycobacteria. Studies suggest that TBSA contributes to the maintenance of membrane fluidity, a critical factor for bacterial growth and adaptation to environmental changes. For instance, in Mycobacterium phlei, the concentration of TBSA has been observed to decrease at lower temperatures, which is accompanied by an increase in unsaturated fatty acids like oleic and linoleic acids. This suggests a homeoviscous adaptation mechanism where the cell modulates its fatty acid composition to maintain optimal membrane fluidity in response to temperature shifts. The presence of the methyl branch in TBSA is thought to disrupt the tight packing of adjacent acyl chains, thereby increasing membrane fluidity compared to its straight-chain counterpart, stearic acid.

Modulation of Membrane Protein Localization and Function in in vitro and Cellular Models

The influence of this compound on lipid bilayer properties extends to the localization and function of membrane-associated proteins. In mycobacteria, TBSA is involved in the organization of specific membrane domains. Research on Mycobacterium smegmatis has demonstrated that TBSA is essential for the proper formation and localization of the intracellular membrane domain (IMD), a distinct region within the plasma membrane. The absence of TBSA has been shown to impair the correct positioning of proteins within this domain. This modulation of membrane protein localization is critical for various cellular processes, including cell growth and the response to membrane-destabilizing agents. The incorporation of fatty acids like this compound can alter the surface tension and lateral pressure of the membrane, which in turn can influence the conformation and activity of embedded proteins. nih.gov

Involvement in Cellular Signaling Pathways in Preclinical Research

Beyond its structural role in membranes, this compound, often as a component of more complex lipids, is implicated in various cellular signaling events, particularly in the context of host-pathogen interactions.

Investigation of Interactions with Specific Receptors or Enzymes

Research has identified that complex mycobacterial lipids containing this compound can interact with specific host cell receptors. Lipoarabinomannan (LAM), a major glycolipid in the mycobacterial cell wall, contains TBSA in its lipid anchor. nih.govfrontiersin.org This TBSA-containing anchor is crucial for the interaction of LAM and its precursor, lipomannan (LM), with Toll-like Receptor 2 (TLR2) on the surface of immune cells like macrophages. nih.govnih.gov This interaction is a key event in the recognition of mycobacteria by the innate immune system. Additionally, studies have shown that certain monomethyl branched-chain fatty acids can act as activators for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. While the direct interaction of isolated this compound with a wide range of receptors is still under investigation, its presence in larger immunomodulatory molecules is critical for their recognition by the host.

Effects on Downstream Signaling Cascades in Cell Culture Models

The interaction of TBSA-containing molecules with receptors like TLR2 initiates downstream signaling cascades in host cells. In macrophage cell lines, the binding of mycobacterial components containing TBSA to TLR2 has been shown to trigger the activation of the NF-κB and MAPK signaling pathways. nih.govnih.gov This activation leads to the production and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). uniprot.org Interestingly, some studies have also reported the induction of the anti-inflammatory cytokine IL-10, suggesting a complex regulatory role for these lipids in the immune response. There is also emerging evidence from studies in C. elegans that a leucine-derived monomethyl branched-chain fatty acid can mediate amino acid sensing through the mTORC1 signaling pathway, though further research is needed to confirm a similar role for TBSA in mammalian cells. nih.gov The PI3K/Akt signaling pathway, another crucial cellular signaling cascade, has been shown to be modulated by various fatty acids, and while direct evidence for this compound is still being gathered, its structural similarity to other signaling lipids suggests it may also have an effect. rsc.orgnih.gov

Table 1: Investigated Signaling Interactions of this compound (TBSA) and Related Compounds

| Interacting Molecule/Pathway | Model System | Observed Effect |

|---|---|---|

| Toll-like Receptor 2 (TLR2) | Macrophages | Activation, leading to pro-inflammatory cytokine production |

| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Rat Hepatoma Cells | Activation by some monomethyl branched-chain fatty acids |

| NF-κB Pathway | Macrophages | Activation downstream of TLR2 stimulation |

| MAPK Pathway | Macrophages | Activation downstream of TLR2 stimulation |

| mTORC1 Pathway | C. elegans | Mediated amino acid sensing by a leucine-derived monomethyl BCF |

Roles in Microbial Physiology and Pathogenesis Mechanisms

This compound is a hallmark lipid of mycobacteria and plays a significant role in their physiology and pathogenic mechanisms. It is a predominant fatty acid in the surface phospholipids (B1166683) of mycobacteria and is a key component of the complex cell wall, including being ester-linked to lipoarabinomannan (LAM). frontiersin.orgasm.org The presence of TBSA contributes to the structural integrity and low permeability of the mycobacterial cell envelope, which is a crucial defense against antibiotics and host immune responses.

During infection, TBSA-containing lipids are involved in the modulation of the host's immune system. As part of LAM, TBSA facilitates the interaction with host cell receptors like TLR2, initiating an inflammatory response. nih.gov This interaction is a double-edged sword; while it alerts the immune system to the presence of the pathogen, mycobacteria can also manipulate these signaling pathways to their advantage, for example, by modulating cytokine production to create a more favorable environment for their survival within the host. The unique presence and abundance of TBSA in mycobacteria have also made it a diagnostic marker for tuberculosis.

Table 2: Summary of Research Findings on this compound (Tuberculostearic Acid)

| Research Area | Key Findings | Model System(s) |

|---|---|---|

| Membrane Biophysics | Influences membrane fluidity; involved in homeoviscous adaptation. | Mycobacterium phlei |

| Membrane Organization | Essential for the formation and localization of the intracellular membrane domain (IMD). | Mycobacterium smegmatis |

| Receptor Interaction | As part of Lipoarabinomannan (LAM), interacts with Toll-like Receptor 2 (TLR2). | Macrophages |

| Downstream Signaling | Activates NF-κB and MAPK pathways, leading to cytokine production (TNF-α, IL-6, IL-10). | Macrophages |

| Microbial Physiology | A major component of the mycobacterial cell wall, contributing to its integrity. | Mycobacterium species |

| Pathogenesis | Modulates host immune response through receptor interactions. | In vitro and cellular models of infection |

Contributions to Membrane Structural Integrity in Bacterial Species

Branched-chain fatty acids (BCFAs), which include iso- and anteiso-fatty acids, are significant components of the membrane lipids in many bacterial species. researchgate.netacs.org These fatty acids are crucial for maintaining the fluidity and integrity of the cell membrane, which is essential for bacterial survival and growth in diverse and often extreme environments. researchgate.netresearchgate.net The structure of these fatty acids, with a methyl group near the end of the acyl chain, influences the packing of the lipid bilayers.

This compound is a methyl-branched fatty acid, specifically an anteiso-fatty acid, as the methyl group is on the antepenultimate carbon. nih.govwikipedia.org The presence of such branching lowers the melting point of the fatty acids, which in turn increases the fluidity of the cell membrane, particularly at lower temperatures. researchgate.net This "homeoviscous adaptation" allows bacteria to maintain optimal membrane function when faced with environmental stress. researchgate.net For instance, in Bacillus subtilis, an increase in anteiso-branched fatty acids is observed in response to a decrease in growth temperature. researchgate.net The incorporation of anteiso-fatty acids, like this compound, disrupts the tight packing of the lipid acyl chains more effectively than their iso- counterparts, thereby being more efficient at lowering the gel to liquid-crystalline phase transition temperature. This structural feature is critical for the adaptation of bacteria to cold environments. researchgate.net

The specific composition of BCFAs, including the ratio of iso- to anteiso-forms, is a characteristic feature of many bacterial species and can be influenced by the growth conditions. researchgate.netacs.org This suggests that the synthesis and incorporation of this compound and other BCFAs are tightly regulated processes to ensure membrane integrity.

Table 1: Influence of Branched-Chain Fatty Acids on Bacterial Membrane Properties

| Property | Effect of Branched-Chain Fatty Acids (including this compound) | References |

| Membrane Fluidity | Increases membrane fluidity, particularly at low temperatures. | researchgate.net |

| Phase Transition Temperature | Lowers the gel to liquid-crystalline phase transition temperature. | researchgate.net |

| Lipid Packing | Disrupts the tight packing of acyl chains in the membrane. | researchgate.net |

| Adaptation | Crucial for homeoviscous adaptation to environmental stress. | researchgate.net |

Influence on Microbial Growth and Adaptation Mechanisms

The ability of bacteria to modify the fatty acid composition of their cell membranes is a key mechanism for adaptation to changing environmental conditions, which directly influences their growth and survival. The incorporation of branched-chain fatty acids (BCFAs) like this compound plays a significant role in this adaptive response. researchgate.net

Beyond temperature, BCFAs are also implicated in adaptation to other environmental stresses, such as changes in pH. wikipedia.org Studies on Chryseobacterium frigidisoli have shown that the relative proportions of iso- and anteiso-fatty acids change in response to both low and high pH extremes, suggesting a role in maintaining membrane function across a range of pH conditions. wikipedia.org The ability to modulate membrane composition in this way is a crucial survival strategy for bacteria, allowing them to thrive in diverse ecological niches. The presence and regulation of this compound and other BCFAs are therefore integral to the fitness and adaptability of many bacterial species.

Table 2: Role of this compound in Microbial Adaptation

| Stress Factor | Adaptive Response Involving Anteiso-BCFAs | Impact on Microbial Growth | References |

| Low Temperature | Increased proportion of anteiso-BCFAs in the cell membrane. | Maintains membrane fluidity, allowing for continued growth and function. | researchgate.netcore.ac.uk |

| pH Changes | Alteration in the ratio of iso- to anteiso-BCFAs. | Helps maintain membrane integrity and function under acidic or alkaline conditions. | wikipedia.org |

Contributions to Energy Metabolism in Preclinical Models

While direct studies on the specific role of this compound in energy metabolism in preclinical models are limited, the broader context of branched-chain fatty acid (BCFA) metabolism provides valuable insights. BCFAs, consumed through diet or synthesized endogenously, are not only structural components of cell membranes but can also be oxidized for energy. acs.org The catabolism of fatty acids is a major source of ATP, the primary energy currency of the cell. nih.gov

In preclinical models, the metabolism of fatty acids is intricately linked with other metabolic pathways, including those of branched-chain amino acids (BCAAs), which serve as precursors for BCFA synthesis. mdpi.commdpi.com The breakdown of BCFAs occurs via β-oxidation, similar to straight-chain fatty acids, yielding acetyl-CoA which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation and energy production. mdpi.com

The interplay between BCAA and fatty acid metabolism can also influence energy production by affecting key regulatory enzymes and metabolic fluxes. researchgate.netmdpi.com These findings from preclinical and in vitro models suggest that this compound, as a BCFA, likely participates in the complex network of cellular energy metabolism, although its precise contributions and regulatory functions require further investigation.

Table 3: Potential Roles of Branched-Chain Fatty Acids in Energy Metabolism

| Metabolic Process | Potential Influence of BCFAs | References |

| β-oxidation | Can be oxidized to produce acetyl-CoA for energy. | mdpi.com |

| TCA Cycle | Acetyl-CoA derived from BCFA oxidation enters the TCA cycle. | mdpi.com |

| Regulation of Lipid Metabolism | May modulate the uptake and oxidation of other fatty acids. | nih.gov |

| Interaction with BCAA Metabolism | Interlinked with the metabolism of BCAA precursors, affecting overall energy homeostasis. | researchgate.netmdpi.com |

Investigation of Enzyme Interactions and Inhibition Mechanisms

The investigation of how this compound interacts with enzymes is an area of growing interest, particularly in the context of its biosynthesis and potential as a modulator of enzymatic activity. As a methyl-branched fatty acid, its metabolism involves specific enzymes that are potential targets for inhibition.

In Mycobacterium tuberculosis, a variety of methyl-branched lipids are produced that play important roles in the structure of the cell wall and in pathogenesis. The biosynthesis of these lipids involves a suite of specialized enzymes. One such enzyme is CYP124, a cytochrome P450 enzyme that has been shown to preferentially bind and hydroxylate methyl-branched lipids. mdpi.com While not directly demonstrated for this compound, the characterization of CYP124 provides a structural and functional basis for understanding how enzymes can specifically recognize and modify branched-chain fatty acids. mdpi.com The structural insights gained from such studies could aid in the design of specific inhibitors targeting these pathways. mdpi.com

The biosynthesis of branched-chain fatty acids in many bacteria is initiated by the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), which selects for branched-chain acyl-CoA primers. The specificity of FabH is a key determinant of the branched-chain fatty acid profile of a bacterium. Therefore, FabH represents a potential target for inhibitors aimed at disrupting bacterial membrane synthesis. While specific inhibition studies with this compound are not widely reported, the general principle of targeting fatty acid biosynthesis enzymes is a well-established strategy for antimicrobial drug discovery.

Furthermore, some fatty acids have been shown to inhibit the activity of various enzymes. For instance, studies have demonstrated that certain fatty acids can act as competitive inhibitors of enzymes like α-glucosidase. While these studies did not include this compound, they establish the precedent that fatty acids can directly interact with and modulate the activity of enzymes involved in metabolic processes. The structural characteristics of this compound, with its long acyl chain and methyl branch, provide a basis for potential interactions with the active or allosteric sites of various enzymes, a hypothesis that warrants further experimental exploration.

Table 4: Investigated Enzyme Interactions Related to Branched-Chain Fatty Acids

| Enzyme/Enzyme Class | Interaction/Potential Role | Organism/System | References |

| CYP124 (Cytochrome P450) | Preferential binding and hydroxylation of methyl-branched lipids. | Mycobacterium tuberculosis | mdpi.com |

| β-ketoacyl-ACP synthase III (FabH) | Key enzyme in initiating branched-chain fatty acid synthesis. | Bacteria | |

| α-Glucosidase | Inhibition by other fatty acids (competitive mechanism). | In vitro studies |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatographic methods are fundamental for isolating 2-methyloctadecanoic acid from intricate biological matrices and accurately determining its concentration. Both gas and liquid chromatography, especially when coupled with mass spectrometry, offer powerful tools for its analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Strategies for Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of branched-chain fatty acids like this compound. researchgate.net To enhance volatility and improve chromatographic performance, derivatization is a crucial prerequisite. jfda-online.comqut.edu.au

A common and effective derivatization strategy involves the conversion of the fatty acid into its corresponding fatty acid methyl ester (FAME). jfda-online.comqut.edu.au This is often achieved through esterification using reagents such as boron trifluoride (BF3) in methanol (B129727) or through silylation to form trimethylsilyl (B98337) (TMS) esters. restek.comspectrabase.com The resulting FAME of this compound, methyl 2-methyloctadecanoate (B1261868), is more amenable to GC analysis. spectrabase.com

For definitive structural elucidation and to pinpoint the methyl branch position, specialized derivatization techniques are employed. Reagents like 4,4-dimethyloxazoline (DMOX) and 3-pyridylcarbinol ("picolinyl") esters create derivatives that, upon fragmentation in the mass spectrometer, yield diagnostic ions revealing the carbon chain structure. qut.edu.audsmz.de

| Derivatization Reagent | Derivative Type | Purpose | Key Advantages |

| Boron trifluoride (BF3)/Methanol | Fatty Acid Methyl Ester (FAME) | Increases volatility for GC analysis. jfda-online.comrestek.com | Well-established, efficient for general fatty acid profiling. jfda-online.com |

| BSTFA/MSTFA with TMCS | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability. restek.com | Effective for compounds with active hydrogens. restek.com |

| 4,4-dimethyloxazoline (DMOX) | DMOX derivative | Structural elucidation, determination of branch points. qut.edu.audsmz.de | Produces diagnostic fragment ions for locating methyl branches. qut.edu.au |

| 3-pyridylcarbinol | Picolinyl Ester | Structural elucidation, determination of branch points. dsmz.de | Generates fragment ions that help identify the position of substituents. dsmz.de |

| Pentafluorobenzyl bromide (PFBBr) | PFBBr Ester | Enhances sensitivity for quantification. researchgate.netnih.gov | Improves detection limits for trace-level analysis. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomeric Analysis

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and versatile alternative to GC-MS, particularly for the analysis of fatty acid isomers without the need for derivatization. nih.govqut.edu.au Reversed-phase liquid chromatography, often using C18 columns, can effectively separate fatty acid isomers based on differences in their hydrophobicity and structure. acs.orgjst.go.jp

The coupling of LC with high-resolution mass spectrometry (HRMS) allows for the accurate mass determination of the parent ion and its fragments, further aiding in the identification and differentiation of isomers. researchgate.netnih.gov While baseline separation of all fatty acid isomers, including positional and branched isomers, can be challenging, optimization of the chromatographic method and the use of advanced MS/MS techniques can significantly enhance selectivity. jst.go.jpsciex.com For instance, different elution orders for fatty acid isomers can be achieved depending on the stationary phase and mobile phase composition, allowing for the resolution of closely related structures. jst.go.jp

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous structural confirmation and stereochemical analysis of this compound.

Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the detailed structural and stereochemical elucidation of fatty acids. nih.govmagritek.com Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework. nih.govchemicalbook.com

In the ¹H NMR spectrum of a methyl-branched fatty acid like this compound, the methyl group protons at the C-2 position would appear as a characteristic doublet, distinguishing them from the terminal methyl group which appears as a triplet. aocs.org The chemical shifts and coupling constants of the protons adjacent to the chiral center at C-2 are critical for determining the relative stereochemistry. Advanced 2D NMR techniques, such as COSY and HSQC, can further establish the connectivity of the entire carbon chain. magritek.com

The ¹³C NMR spectrum provides complementary information, with the chemical shift of the C-2 carbon and the methyl carbon being diagnostic for the presence and position of the branch. chemicalbook.com Predicted ¹³C NMR spectra are available in public databases and can serve as a reference for experimental data. np-mrd.org

| Nucleus | Key Spectral Features for this compound |

| ¹H NMR | - Doublet for the C-2 methyl group. aocs.org- Multiplet for the proton at C-2. aocs.org- Triplet for the terminal methyl group. aocs.org- Signals for the long methylene (B1212753) chain. nih.gov |

| ¹³C NMR | - Distinct chemical shift for the C-2 carbon. chemicalbook.com- Chemical shift for the C-2 methyl carbon. chemicalbook.com- Resonances for the carboxylic acid carbon and the methylene chain carbons. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for obtaining the precise elemental composition of this compound. rsc.org By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS can confirm the molecular formula C₁₉H₃₈O₂. nih.govacs.org This level of accuracy is essential for distinguishing the compound from other molecules with the same nominal mass.

When coupled with tandem mass spectrometry (MS/MS), HRMS facilitates detailed fragmentation analysis. rsc.org The fragmentation pattern of the [M-H]⁻ ion of this compound in negative ion mode ESI-MS can provide structural information, although it may not be sufficient on its own to pinpoint the exact location of the methyl branch without specific derivatization. The accurate mass of fragment ions further supports the structural assignment.

Application in Untargeted Metabolomics and Lipidomics Studies

Untargeted metabolomics and lipidomics aim to comprehensively measure all small molecules, including fatty acids, in a biological sample to identify biomarkers and understand metabolic pathways. endocrine-abstracts.orgemjreviews.com this compound has been identified in such studies, highlighting its presence in various biological systems. mdpi.commetabolomicsworkbench.org

In these large-scale analyses, both GC-MS and LC-HRMS platforms are utilized. mdpi.combiorxiv.org The identification of this compound is typically based on matching its accurate mass and retention time to a reference standard or a database entry. biorxiv.org For instance, untargeted metabolomics of tamarillo fruit using GC-MS after methyl chloroformate derivatization identified this compound. mdpi.comresearchgate.net Similarly, lipidomics studies in mycobacteria have tracked changes in lipids containing this fatty acid to understand membrane biology. biorxiv.org The presence and abundance of this compound in these studies can point to its involvement in specific metabolic processes or its potential as a biomarker for certain conditions. endocrine-abstracts.orgemjreviews.com

Isotopic Labeling Approaches in Metabolic Flux Analysis Research

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates, or fluxes, of metabolic reactions within a biological network. medchemexpress.com When combined with stable isotope labeling, it becomes the definitive tool for tracing the metabolic fate of specific compounds. mdpi.com This technique involves introducing a substrate enriched with a stable isotope (such as ¹³C, ¹⁵N, or ²H) into a cellular or organismal system and tracking the incorporation of these heavy atoms into downstream metabolites. medchemexpress.commdpi.com For the study of this compound, this allows researchers to directly measure its biosynthesis and integration into various metabolic pathways. creative-proteomics.com

The general workflow of an isotopic labeling experiment for this compound involves several key steps. First, a labeled precursor, such as ¹³C-labeled glucose or a labeled short-chain fatty acid, is supplied to the biological system under investigation. As the cells metabolize this precursor, the ¹³C atoms are incorporated into acetyl-CoA and other building blocks used for de novo fatty acid synthesis. This results in the production of this compound containing one or more ¹³C atoms.

Following a period of incubation, lipids are extracted from the system. The fatty acids are then typically transesterified to form fatty acid methyl esters (FAMEs), including 2-methyloctadecanoate methyl ester, to enhance their volatility for analysis. mdpi.cominternationaloliveoil.org The final analysis is predominantly carried out using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). nih.govanalis.com.my The high chromatographic resolution of GC is particularly effective for separating isomeric fatty acids. mdpi.com

Mass spectrometry detects the mass-to-charge ratio (m/z) of the resulting FAMEs. The incorporation of stable isotopes results in a predictable mass shift, allowing for the differentiation and quantification of labeled versus unlabeled pools of this compound. mdpi.com This data enables the calculation of metabolic fluxes, providing a dynamic view of how this fatty acid is produced and consumed.

Detailed Research Findings

Research utilizing isotopic labeling for branched-chain fatty acids (BCFAs) like this compound aims to elucidate several key metabolic aspects:

Biosynthesis Pathways: By tracing the incorporation of labeled atoms from various precursors, researchers can identify the primary carbon sources for the synthesis of this compound.

Metabolic Rates: The rate of label incorporation provides a direct measure of the de novo synthesis rate of the fatty acid under specific experimental conditions. creative-proteomics.com

Pathway Dynamics: It allows for the comparative profiling of BCFAs across different conditions, revealing how metabolic pathways involving this compound are altered in response to stimuli or in disease states. creative-proteomics.com

Precursor Contribution: Studies can quantify the relative contributions of different substrates (e.g., glucose vs. amino acids) to the carbon backbone of this compound.

The tables below illustrate the principles and data involved in such an analysis.

Table 1: Common Stable Isotope Tracers in Fatty Acid MFA

This table details the common stable isotopes and the labeled precursor molecules used to investigate fatty acid metabolism.

| Isotope Label | Labeled Precursor Example | Typical Application in Fatty Acid Synthesis |

| Carbon-13 (¹³C) | D-Glucose (U-¹³C₆) | Traces the contribution of glucose to the fatty acid carbon backbone via glycolysis and the TCA cycle. medchemexpress.com |

| Carbon-13 (¹³C) | L-Glutamine (¹³C₅) | Investigates the role of glutamine as a carbon source for fatty acid synthesis. creative-proteomics.com |

| Deuterium (²H) | Deuterated Water (D₂O) | Measures the contribution of hydrogen atoms from water during fatty acid synthesis. |

| Deuterium (²H) | Deuterated Fatty Acids | Tracks the elongation, desaturation, and modification of existing fatty acids. mdpi.com |

Table 2: Illustrative Mass Isotopomer Data for Labeled this compound Methyl Ester

This interactive table presents hypothetical mass spectrometry data for the methyl ester of this compound, showing how ¹³C incorporation from a labeled precursor like ¹³C-glucose would shift the detected mass-to-charge ratio (m/z). The analysis can distinguish between unlabeled molecules (M+0) and those incorporating various numbers of ¹³C atoms (M+1, M+2, etc.).

Note: The molecular formula for this compound methyl ester is C₂₀H₄₀O₂. The monoisotopic mass of the unlabeled (M+0) molecule is approximately 312.3028 Da.

| Mass Isotopomer | Description | Theoretical m/z | Relative Abundance (Hypothetical) |

| M+0 | Unlabeled | 312.3028 | 60% |

| M+1 | 1 ¹³C atom incorporated | 313.3062 | 15% |

| M+2 | 2 ¹³C atoms incorporated | 314.3095 | 10% |

| M+4 | 4 ¹³C atoms incorporated | 316.3162 | 7% |

| M+6 | 6 ¹³C atoms incorporated | 318.3229 | 5% |

| M+8 | 8 ¹³C atoms incorporated | 320.3296 | 3% |

By analyzing the distribution and abundance of these mass isotopomers, a detailed map of the metabolic fluxes related to this compound can be constructed, offering deep insights into cellular lipid metabolism. nih.gov

Synthetic Chemistry and Chemical Biology Applications

Total Synthesis Routes for 2-Methyloctadecanoic Acid and its Stereoisomers

The synthesis of this compound, a methyl-branched fatty acid, and its individual stereoisomers requires precise control over the stereochemistry at the C2 position. Various synthetic methodologies have been developed to achieve this, ranging from classical resolution to more sophisticated asymmetric and chemoenzymatic approaches.

Asymmetric synthesis is a powerful strategy for accessing enantiomerically pure compounds. In the context of this compound, this often involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A common approach involves the diastereoselective alkylation of a chiral enolate. researchgate.net For instance, an achiral carboxylic acid derivative can be coupled to a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, to form a chiral amide. researchgate.netharvard.edu Deprotonation of this amide with a suitable base generates a chiral enolate, which then reacts with a methylating agent (e.g., methyl iodide). The steric environment created by the chiral auxiliary directs the approach of the methylating agent, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the amide removes the chiral auxiliary, affording the desired enantiomer of this compound.

The choice of chiral auxiliary is critical for achieving high diastereoselectivity. Evans' oxazolidinone auxiliaries, for example, are widely used due to their high efficiency in directing alkylation reactions. researchgate.netresearchgate.net Similarly, pseudoephedrine has been demonstrated to be an effective chiral auxiliary for the asymmetric synthesis of α-alkylated carboxylic acids. harvard.edu The general principle behind these methods is the creation of a rigid, chelated transition state that biases the trajectory of the incoming electrophile.

A study on the asymmetric synthesis of 2-methyloctanal (B1594714), a related aldehyde, utilized chiral amines derived from amino acids like phenylalanine and leucine. uoa.gr These were converted to chiral alkoxy amines, which then formed chiral aldimines with octanal. Metalation followed by methylation and hydrolysis yielded 2-methyloctanal with a notable enantiomeric excess, demonstrating the feasibility of this strategy for creating the C2 stereocenter. uoa.gr

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric Alkylation | High diastereoselectivity, well-defined transition states. researchgate.netresearchgate.net |

| Pseudoephedrine | Asymmetric Alkylation | Readily available, effective for α-alkylation of carboxylic acids. harvard.edu |

| Camphor-derived Auxiliaries | Asymmetric Alkylation, Diels-Alder | Concave structure provides steric hindrance for diastereoselection. researchgate.net |

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce enantiomerically pure compounds. Lipases are particularly useful enzymes in this context due to their ability to catalyze the stereoselective hydrolysis or esterification of racemic mixtures, a process known as kinetic resolution.

For the preparation of enantiopure this compound, a racemic ester of the acid can be subjected to hydrolysis by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). nih.govrsc.org The enzyme will preferentially hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the unreacted ester and the hydrolyzed acid can then be separated, providing access to both enantiomers. For instance, a chemoenzymatic synthesis of (R)- and (S)-2-methyldecan-1-ol, a shorter-chain analogue, was achieved with over 98% enantiomeric excess through lipase-catalyzed transesterification. rsc.org The resulting enantiopure alcohol can then be oxidized to the corresponding carboxylic acid. rsc.org

The efficiency of chemoenzymatic resolutions depends on several factors, including the choice of enzyme, solvent, and reaction conditions. The high regioselectivity and stereospecificity of enzymes like CAL-B make them powerful tools for the synthesis of chiral molecules that would be challenging to obtain through purely chemical methods. nih.gov

Asymmetric Synthesis Approaches and Chiral Auxiliaries

Derivatization for Functional Studies and Probe Development

To investigate the biological roles and interactions of this compound, it is often necessary to modify its structure to incorporate reporter groups such as radioisotopes or fluorescent tags. These derivatized forms, or probes, are invaluable tools in chemical biology.

Radiolabeled fatty acids are crucial for in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which are used to study metabolic processes, particularly in the heart. snmjournals.orgplos.org While this compound itself has not been extensively radiolabeled, synthetic strategies developed for other long-chain fatty acids can be adapted.

For example, a common strategy involves the synthesis of a fatty acid derivative containing a functional group that can be readily radiolabeled. This might involve introducing an amino group at the terminus of the fatty acid chain, which can then be conjugated to a chelating agent like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or HBED-CC (N,N'-bis(2-hydroxy-5-(carboxy)benzyl)ethylenediamine-N,N'-diacetic acid). nih.govplos.org These chelators can then be used to complex a radionuclide, such as gallium-67 (B84094) (⁶⁷Ga). nih.govplos.org

A study on radiogallium-labeled long-chain fatty acids synthesized tracers by conjugating pentadecanoic acid (PDA) and 3-methylhexadecanoic acid (MHDA) with DOTA and HBED-CC. nih.govplos.org The synthesis involved activating the carboxylic acid group of the fatty acid and reacting it with an amine-functionalized chelator. plos.org A similar approach could be envisioned for this compound, where the carboxylic acid is coupled to a radiolabeled moiety.

Another approach is to incorporate a radioisotope directly into the fatty acid structure, such as radioiodine (e.g., ¹²³I) or carbon-11 (B1219553) (¹¹C). snmjournals.org For instance, [¹¹C]palmitate is used in PET studies to assess myocardial fatty acid metabolism. snmjournals.org The synthesis of such probes requires specialized radiochemistry techniques and facilities.

Fluorescently labeled fatty acids are powerful tools for studying their binding to proteins, cellular uptake, and intracellular trafficking. nih.gov These probes can be synthesized by attaching a fluorescent dye to the fatty acid molecule.

One method involves the use of fluorescently labeled fatty acid binding proteins (FABPs) to detect free fatty acids. In this approach, site-specific mutants of FABPs are labeled with a fluorescent probe like acrylodan. nih.gov The binding of a fatty acid to the fluorescently labeled FABP causes a change in the fluorescence signal, allowing for the quantification of the fatty acid.

Alternatively, the fatty acid itself can be directly labeled with a fluorescent tag. This can be achieved by reacting the carboxylic acid group of this compound with a fluorescent amine or alcohol. Derivatization agents such as 2-(2,3-anthracenedicarboximido)cyclohexanol have been used to create fluorescent esters of branched-chain fatty acids for HPLC analysis and chiral discrimination. tandfonline.comtandfonline.com These methods often employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the esterification. tandfonline.com

The choice of fluorescent tag depends on the specific application, with considerations for factors such as the tag's size, hydrophobicity, and spectral properties. The goal is to create a probe that retains the essential biological activity of the parent fatty acid while providing a detectable signal.

Synthesis of Radiolabeled Analogs for Research Imaging Modalities

Development of Synthetic Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogs of a biologically active molecule to understand which structural features are essential for its activity. mdpi.com For this compound, SAR studies could provide insights into the importance of the methyl branch, the chain length, and the stereochemistry for its biological functions.

The synthesis of analogs would involve systematically modifying the structure of this compound. For example, the position of the methyl group could be varied along the fatty acid chain, or the chain length could be shortened or elongated. Additionally, analogs with different functional groups in place of the methyl group could be prepared.

The synthetic strategies for these analogs would be similar to those used for the parent compound. For instance, the asymmetric alkylation methods using chiral auxiliaries could be adapted to introduce different alkyl groups at the C2 position. researchgate.netresearchgate.net Cross-coupling reactions, such as those involving Grignard reagents, could be used to construct the carbon backbone of analogs with varying chain lengths. researchgate.net

By comparing the biological activities of these synthetic analogs to that of this compound, researchers can build a model of the structural requirements for its interaction with biological targets. This information is crucial for the design of more potent or selective modulators of its biological pathways. mdpi.com

Table 2: List of Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2-Methyloctanal | |

| (R)-2-Methyldecan-1-ol | |

| (S)-2-Methyldecan-1-ol | |

| Pentadecanoic acid (PDA) | |

| 3-Methylhexadecanoic acid (MHDA) | |

| DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | |

| HBED-CC (N,N'-bis(2-hydroxy-5-(carboxy)benzyl)ethylenediamine-N,N'-diacetic acid) | |

| Acrylodan | |

| 2-(2,3-Anthracenedicarboximido)cyclohexanol | |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | |

| Methyl iodide | |

| Phenylalanine | |

| Leucine |

Emerging Research Directions and Future Perspectives

Interdisciplinary Research Integrating Omics Data (Genomics, Proteomics, Metabolomics)

The scientific community is increasingly leveraging "omics" technologies to unravel the complex roles of fatty acids like 2-methyloctadecanoic acid. Metabolomics, the large-scale study of small molecules, has been particularly instrumental. For instance, studies have identified this compound as a potential biomarker in various physiological and pathological states.

One study focusing on gestational diabetes mellitus (GDM) in women aged 35-40 identified a panel of seven metabolites, including this compound, that could discriminate GDM from normal pregnancies with high accuracy in the first trimester. nih.gov Another metabolomics study on sepsis found that while most fatty acid levels were lower in sepsis patients, this compound was one of the few exceptions with elevated levels. amegroups.org Furthermore, metabolomic profiling of patients with Chronic Obstructive Pulmonary Disease (COPD) has also pointed towards altered lipid metabolism, which could be relevant to the disease's inflammatory and energetic aspects. mdpi.com

Proteomics, the study of proteins, is also shedding light on the specificity of fatty acylation. Recent research in the model organism Caenorhabditis elegans used advanced proteomic techniques to show that different amino acids are acylated by distinct fatty acids. nih.gov This work revealed that monomethyl branched-chain fatty acids (mmBCFAs), a class that includes relatives of this compound, are preferentially used for acylating specific amino acids like cysteine and lysine. nih.gov This high degree of specificity suggests that the type of fatty acid attached to a protein is crucial for its function and localization, coupling distinct branches of lipid metabolism to protein activity. nih.gov

The integration of these omics datasets—genomics, proteomics, and metabolomics—is a powerful emerging approach. By combining information on genetic predispositions, protein expression and modification, and metabolite profiles, researchers can build a more holistic understanding of the pathways and networks in which this compound participates. This integrated approach is crucial for elucidating its role in complex diseases and metabolic regulation. monash.edu

Advanced Computational Modeling and Simulation Studies of Biological Interactions

Computational modeling and atomistic simulations are becoming indispensable tools for understanding the biophysical interactions of fatty acids within cellular environments. These methods provide insights at a level of detail that is often inaccessible through experimental techniques alone. A key area of focus is the effect of branched-chain fatty acids (BCFAs), like this compound, on the properties of cell membranes.

The prevailing hypothesis is that BCFAs increase the fluidity of the lipid bilayer, much like unsaturated fatty acids do in higher organisms. acs.org Advanced, long-duration atomistic simulations of biomimetic membranes have provided quantitative support for this idea. These simulations show that increasing the concentration of straight-chain fatty acids in a membrane otherwise composed of branched-chain lipids leads to a thickening and ordering of the bilayer, along with higher viscosity and bending modulus. acs.org This directly implies that the branched nature of lipids like this compound promotes membrane fluidity. acs.org

These computational studies have also revealed sharp transitions in membrane properties at certain concentrations of straight-chain versus branched-chain lipids, which is indicative of a phase change. acs.org This allows researchers to model and understand the formation of ordered and disordered phases, or domains, within bacterial cell membrane mimics. acs.org Such domains are critical for various cellular functions, including signaling and protein trafficking.

Furthermore, computational models are being developed to simulate the complex interactions between large numbers of bacterial cells, which can be influenced by secreted molecules. researchgate.net While not yet specific to this compound, these models could be adapted to explore how BCFAs, as components of the bacterial cell envelope, influence cell-cell communication and group behaviors like aggregation. researchgate.net Thermodynamic models, such as the Wilson model, are also being used to predict the phase equilibrium and melting points of fatty acid mixtures, which is crucial for applications in areas like thermal energy storage.

Exploration of Novel Biosynthetic Enzymes and Pathways in Underexplored Organisms

The biosynthesis of branched-chain fatty acids (BCFAs) is a well-established field, particularly in common bacteria like Bacillus subtilis. nih.govfrontiersin.org These pathways typically utilize primers derived from the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. nih.govwikipedia.orgfrontiersin.org However, emerging research is exploring the vast diversity of microbial life to discover novel enzymes and variations in these synthetic pathways.